4-Fluoro-6-iodo-1H-indazole
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Overview
Description
4-Fluoro-6-iodo-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position and an iodine substituent at the 6-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .
Synthesis Analysis
The synthesis of 1H-indazole has been explored through various routes . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This method was developed by using 2-fluoro and 2-hydroxyl benzaldehyde . A new practical synthesis of 1H-indazole is presented, where a previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed .Molecular Structure Analysis
The molecular structure of 4-Fluoro-6-iodo-1H-indazole consists of a fluoride substituent at the 4-position and an iodine substituent at the 6-position with the pyrazole fused to a benzene ring . The InChI code for this compound is1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11)
. Chemical Reactions Analysis
The synthesis of 1H-indazole involves various chemical reactions . These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
4-Fluoro-6-iodo-1H-indazole is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The molecular weight of this compound is 262.03 .Scientific Research Applications
Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain an indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Dye-Sensitized Solar Cells (DSSCs)
Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . Owing to the pyrazole moiety, 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .
Organic Light Emitting Diodes (OLEDs)
In material science, indazole derivatives are fundamental in crafting advanced materials. For example, they are utilized in the fabrication of OLEDs, highlighting the compound’s contribution to the development of high-performance luminescent materials and devices.
Synthetic Approaches
Indazoles are important structures in medicinal chemistry and material science, and thus, developing efficient synthetic approaches to indazoles is of great interest . For example, transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines are some of the strategies .
Antitumor Activity
Indazole derivatives have shown promising antitumor activity. A study reported that a series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Among these, one compound exhibited a promising inhibitory effect against the K562 cell line with the IC50 (50% inhibition concentration) value of 5.15 µM .
Inhibitors for Respiratory Diseases
Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This application is particularly relevant in the field of medicinal chemistry .
Tuning Energy Gap in Material Science
The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding . This property is particularly useful in material science.
Synthesis of Other Compounds
Indazoles can be used in the synthesis of other compounds. For example, it has been shown that C–H activation of imidate esters and oxidative coupling with anthranils allowed efficient synthesis of 1H-indazoles with the help of cooperative Co- and Cu-catalyzed reaction in the absence of metal oxidants . During the transformation, anthranil acts as a convenient aminating agent as well as organic oxidant .
Safety And Hazards
The safety information for 4-Fluoro-6-iodo-1H-indazole indicates that it has some hazards associated with it . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
4-fluoro-6-iodo-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMLAONQAPAGTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646412 |
Source
|
Record name | 4-Fluoro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-6-iodo-1H-indazole | |
CAS RN |
887568-03-8 |
Source
|
Record name | 4-Fluoro-6-iodo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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